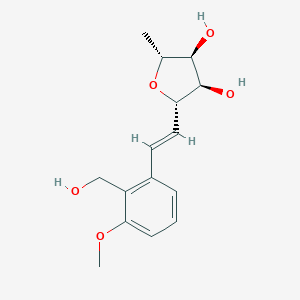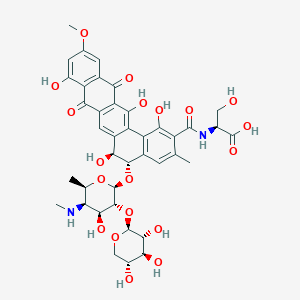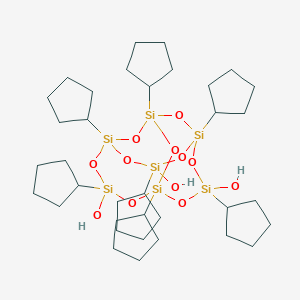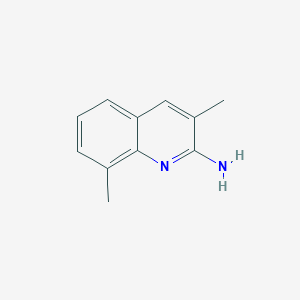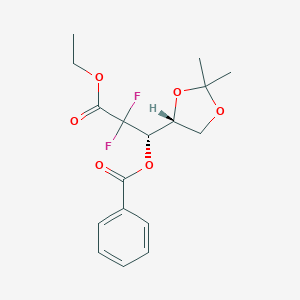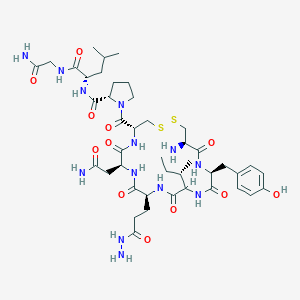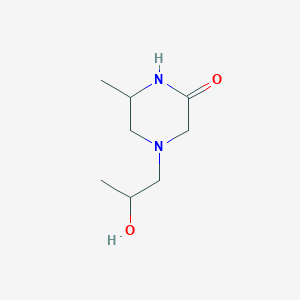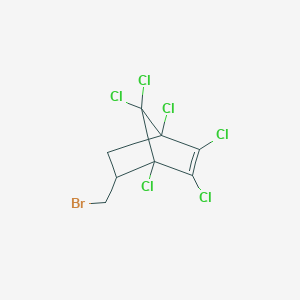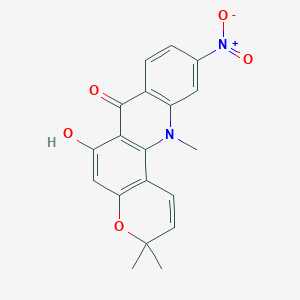
10-Nitronoracronycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Nitronoracronycin is a natural product that has been extensively studied in recent years due to its potential applications in scientific research. It is a member of the noracronycin family of compounds, which are known for their antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of 10-nitronoracronycin is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. It has been shown to inhibit the activity of bacterial and fungal enzymes, which may be responsible for its antibacterial and antifungal properties. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, which may be responsible for its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
10-Nitronoracronycin has several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, suggesting that it may be effective in the treatment of infections. It has also been found to inhibit the growth of cancer cells, suggesting that it may have anticancer properties. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, which may be responsible for its potential use in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 10-nitronoracronycin in lab experiments is its potential as a new antibiotic. Its antibacterial and antifungal properties make it a promising candidate for the development of new antibiotics. Additionally, its ability to inhibit the growth of cancer cells and acetylcholinesterase make it a potential candidate for the development of new anticancer and Alzheimer's disease treatments. One limitation of using 10-nitronoracronycin in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 10-nitronoracronycin. One direction is the development of new antibiotics based on its structure and properties. Another direction is the development of new anticancer and Alzheimer's disease treatments based on its ability to inhibit the growth of cancer cells and acetylcholinesterase. Additionally, further research is needed to fully understand the mechanism of action of 10-nitronoracronycin and its potential applications in scientific research.
Synthesemethoden
The synthesis of 10-nitronoracronycin is a complex process that involves several steps. The first step is the isolation of the natural product from its source, which is usually a soil-dwelling actinomycete bacterium. The isolated compound is then subjected to various chemical reactions to modify its structure and enhance its properties. One such reaction is the nitration of the compound to form 10-nitronoracronycin.
Wissenschaftliche Forschungsanwendungen
10-Nitronoracronycin has several potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. It has also been found to inhibit the growth of cancer cells, suggesting that it may have anticancer properties as well. Additionally, 10-nitronoracronycin has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Eigenschaften
CAS-Nummer |
133761-42-9 |
|---|---|
Produktname |
10-Nitronoracronycin |
Molekularformel |
C19H16N2O5 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
6-hydroxy-3,3,12-trimethyl-10-nitropyrano[2,3-c]acridin-7-one |
InChI |
InChI=1S/C19H16N2O5/c1-19(2)7-6-12-15(26-19)9-14(22)16-17(12)20(3)13-8-10(21(24)25)4-5-11(13)18(16)23/h4-9,22H,1-3H3 |
InChI-Schlüssel |
CLHDMYCBLUDRPM-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC(=C4)[N+](=O)[O-])C)O)C |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC(=C4)[N+](=O)[O-])C)O)C |
Andere CAS-Nummern |
133761-42-9 |
Synonyme |
10-nitronoracronycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



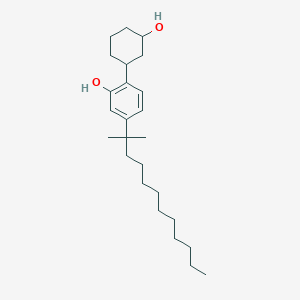
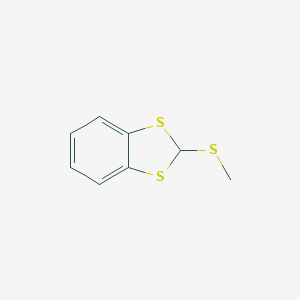
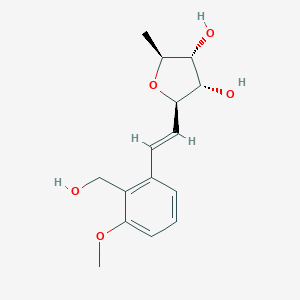
![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)
